4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18215349
InChI: InChI=1S/C11H11NO4/c13-11-12-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5,8H,3-4,6H2,(H,12,13)
SMILES:
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one

CAS No.:

Cat. No.: VC18215349

Molecular Formula: C11H11NO4

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one -

Specification

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
IUPAC Name 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C11H11NO4/c13-11-12-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5,8H,3-4,6H2,(H,12,13)
Standard InChI Key CSONMSQGKWAIRR-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=CC(=C2)C3COC(=O)N3

Introduction

Synthesis and Chemical Reactivity

Cyclization of Amino Alcohols

Oxazolidinones are typically synthesized via the cyclization of β-amino alcohols with phosgene or carbonyl diimidazole. For example, the Tsuji–Trost cyclization, employing palladium catalysts and chiral ligands, has been used to enantioselectively construct oxazolidinone rings . In one study, Pd₂(dba)₃ and ligand L4 in dioxane achieved 97% enantiomeric excess (ee) for related oxazolidinones .

Ugi Multicomponent Reactions

The Ugi reaction, combining amines, aldehydes, isocyanides, and carboxylic acids, has been adapted to generate oxazolidinone precursors. Subsequent cyclization under optimized conditions (e.g., Pd catalysis) yields target structures .

Physicochemical Properties

Key properties inferred from structural analogs include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dioxane, DMF) due to the oxazolidinone’s lactam group .

  • Stability: Susceptibility to hydrolysis under acidic or basic conditions, common to oxazolidinones .

Pharmacological and Biological Activity

Anticancer Activity

1,3,4-Thiadiazole and oxazolidinone derivatives have shown cytotoxic effects in preclinical studies. For instance, compound 44 (a 1,3,4-thiadiazole with a 4-methoxyphenyl group) exhibited IC₅₀ = 19.5 μM against SK-OV-3 ovarian cancer cells . The benzodioxin moiety in the target compound may enhance cellular uptake or target affinity, as seen in FAK kinase inhibitors .

Applications and Industrial Relevance

Drug Development

Oxazolidinones are privileged scaffolds in antibiotic design (e.g., linezolid). The benzodioxin component may improve pharmacokinetic properties, such as metabolic stability, by shielding reactive sites from enzymatic degradation .

Chemical Intermediates

This compound may serve as a precursor for synthesizing complex heterocycles. For example, Ugi adducts derived from oxazolidinones have been cyclized to form diketopiperazines with antitumor activity .

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in asymmetric syntheses. Advances in catalytic systems, such as chiral palladium complexes, could improve efficiency .

Biological Screening

Despite discontinuation by commercial suppliers (e.g., CymitQuimica) , academic evaluation of 4-(2,3-dihydrobenzo[b][1, dioxin-6-yl)oxazolidin-2-one is warranted. Priority areas include:

  • Antibacterial assays against multidrug-resistant strains.

  • Kinase inhibition studies targeting FAK or PI3K pathways .

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